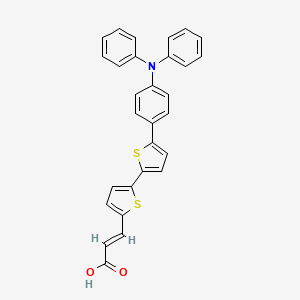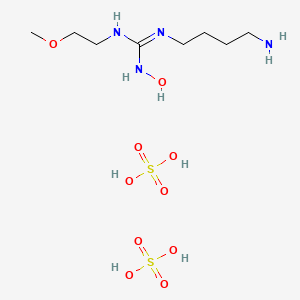
Myc-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myc-IN-2 is a small molecule inhibitor specifically designed to target the MYC oncoprotein, which is implicated in various human cancers. MYC is a transcription factor that plays a crucial role in cell cycle regulation, apoptosis, and cellular transformation. The deregulation of MYC is associated with aggressive tumor growth and poor prognosis in cancer patients.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Myc-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its binding affinity and specificity for the MYC protein. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis platforms are employed to achieve high-throughput production.
Analyse Des Réactions Chimiques
Types of Reactions
Myc-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and binding affinity to the MYC protein.
Applications De Recherche Scientifique
Myc-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MYC inhibitors and to develop new derivatives with improved efficacy.
Biology: Employed in cell culture studies to investigate the role of MYC in cellular processes like proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating MYC-driven cancers, including breast carcinoma, lung carcinoma, and neuroblastoma.
Industry: Utilized in drug discovery and development programs to identify new MYC inhibitors and to optimize their pharmacokinetic and pharmacodynamic properties.
Mécanisme D'action
Myc-IN-2 exerts its effects by binding to the MYC protein and inhibiting its interaction with the MAX protein, which is essential for MYC’s transcriptional activity. This disruption of the MYC-MAX complex prevents the transcription of MYC target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the E-box DNA binding sites, chromatin-modifying complexes, and various downstream effectors of MYC signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Myc-IN-1: Another MYC inhibitor with a similar mechanism of action but different chemical structure.
Omomyc: A dominant-negative MYC peptide that interferes with MYC-MAX dimerization.
MYCi361: A small-molecule inhibitor that disrupts MYC-MAX complexes and promotes MYC degradation.
Uniqueness of Myc-IN-2
This compound is unique due to its high specificity and binding affinity for the MYC protein, which enhances its efficacy as a MYC inhibitor. Additionally, its chemical structure allows for easy modification and optimization, making it a valuable tool in drug discovery and development.
Propriétés
Formule moléculaire |
C25H17N3O2S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
4-[2-(furan-2-yl)-6-[4-(1,3-thiazol-2-yl)phenyl]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C25H17N3O2S/c26-24(29)18-7-3-16(4-8-18)20-14-21(28-22(15-20)23-2-1-12-30-23)17-5-9-19(10-6-17)25-27-11-13-31-25/h1-15H,(H2,26,29) |
Clé InChI |
HMVOKQDXOYWIBC-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C4=NC=CS4)C5=CC=C(C=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)




![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
